6,7-Dihydro-5H-[2]pyrindin-7-ylamine dihydrochloride
Description
6,7-Dihydro-5H-[2]pyrindin-7-ylamine dihydrochloride is a bicyclic amine salt with a fused pyrindin scaffold. Its synthesis involves the reduction of 5,6-dihydro-[2]pyrindin-7-one oxime using zinc and hydrochloric acid, followed by dihydrochloride salt formation . This compound serves as a key intermediate in medicinal chemistry, particularly for synthesizing carbamate-protected derivatives like (6,7-Dihydro-5H-[2]pyrindin-7-yl)-carbamic acid tert-butyl ester, which are used in drug discovery . The dihydrochloride form enhances solubility and stability, making it suitable for further functionalization.
Properties
IUPAC Name |
6,7-dihydro-5H-cyclopenta[c]pyridin-7-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2.2ClH/c9-8-2-1-6-3-4-10-5-7(6)8;;/h3-5,8H,1-2,9H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYOUUGAMAJSUGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1N)C=NC=C2.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Steps
-
Condensation : A mixture of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine undergoes multicomponent reaction under reflux in ethanol.
-
Alkylation : The intermediate is treated with alkylating agents (e.g., 1,2-dibromoethane) in the presence of triethylamine (Et₃N) to introduce substituents.
-
Amination : The final amine group is introduced via nucleophilic substitution or reductive amination.
Key Data
| Parameter | Detail |
|---|---|
| Yield | 70–85% |
| Catalyst | Base (e.g., Et₃N) |
| Solvent | Ethanol or DMF |
This method is noted for scalability but requires precise control over reaction stoichiometry.
Boc-Protected Cyclization Strategy
A patent-derived method using tert-butoxycarbonyl (Boc) protection for amine stability during cyclization.
Procedure
-
Boc Protection : Cyclopropane-1-carboxylic acid is protected using Boc anhydride in dichloromethane (DCM).
-
Cyclization : The Boc-protected intermediate undergoes cyclization with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in methanol at 45°C.
-
Deprotection : Boc removal via HCl in dioxane yields the primary amine.
Critical Parameters
| Step | Conditions | Yield |
|---|---|---|
| Boc Protection | DCM, 0°C, 2h | 95% |
| Cyclization | DDQ, MeOH, 45°C, 18h | 78% |
| Deprotection | 4M HCl/dioxane, RT, 1h | 90% |
This method ensures high purity but involves hazardous reagents like DDQ.
Direct Amination of Halogenated Intermediates
Aryl halides are aminated via palladium catalysis.
Steps
-
Halogenation : 6,7-Dihydro-5H-cyclopenta[b]pyridine is brominated at the 7th position using N-bromosuccinimide (NBS).
-
Buchwald-Hartwig Amination : The bromide reacts with ammonia under Pd(OAc)₂/Xantphos catalysis in toluene at 100°C.
Performance Metrics
| Catalyst | Ligand | Yield |
|---|---|---|
| Pd(OAc)₂ | Xantphos | 65% |
This method is limited by intermediate purification challenges.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Multicomponent | Scalable, one-pot | Stoichiometric precision needed | 70–85% |
| Mn-Catalyzed Oxidation | High chemoselectivity | Multi-step | 75–92% |
| Boc-Protected | High purity | Hazardous reagents | 78–90% |
| Direct Amination | Atom-efficient | Palladium cost | 60–65% |
Industrial-Scale Considerations
-
Solvent Choice : Water is preferred for oxidation steps to reduce environmental impact.
-
Catalyst Recycling : Mn(OTf)₂ can be recovered via aqueous extraction, reducing costs.
-
Salt Formation : HCl gas is introduced under controlled conditions to avoid over-acidification.
Emerging Techniques
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydro-5H-2pyrindin-7-ylamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amines.
Scientific Research Applications
Pharmaceutical Development
The compound serves as a crucial intermediate in the synthesis of numerous pharmaceuticals. Its applications in drug development are particularly prominent in treating neurological disorders and certain types of cancer.
- Neuropharmacology: Research indicates that 6,7-dihydro-5H- pyrindin-7-ylamine dihydrochloride may play a role in developing treatments for conditions such as Alzheimer's disease and Parkinson's disease. Its ability to interact with neurotransmitter systems makes it a candidate for further exploration in this area .
- Oncology: The compound has shown promise as an antitumor agent. In vitro studies suggest it can inhibit cell proliferation and induce apoptosis in various cancer cell lines, making it a potential scaffold for designing new anticancer drugs .
Biochemical Research
In biochemical studies, 6,7-dihydro-5H- pyrindin-7-ylamine dihydrochloride is utilized to investigate receptor interactions and enzyme activities:
- Receptor Studies: The compound aids researchers in understanding complex biological pathways by serving as a ligand for various receptors involved in signal transduction .
- Enzyme Activity: It has been employed to study the effects on specific enzymes that play critical roles in metabolic pathways, providing insights into the mechanisms of action for potential therapeutic agents .
Material Science
The unique structural characteristics of 6,7-dihydro-5H- pyrindin-7-ylamine dihydrochloride make it suitable for applications in material science:
- Polymer Development: Researchers are exploring its potential in creating novel materials, including polymers and coatings that enhance durability and performance .
Agricultural Chemistry
In the realm of agricultural chemistry, this compound is being investigated for its role in formulating agrochemicals:
- Crop Protection: Studies suggest that 6,7-dihydro-5H- pyrindin-7-ylamine dihydrochloride may contribute to developing pesticides or herbicides that improve crop resilience against pests and diseases .
Diagnostic Tools
The compound is also being researched for its potential application in developing diagnostic assays:
- Biomarker Detection: Its properties may facilitate the detection of specific biomarkers associated with diseases, aiding in early diagnosis and monitoring of treatment efficacy .
Case Study 1: Antitumor Activity
A study evaluated the efficacy of 6,7-dihydro-5H- pyrindin-7-ylamine dihydrochloride against triple-negative breast cancer models. Results indicated:
- Tumor Reduction: Treated mice exhibited a tumor size reduction of approximately 40% compared to controls.
- Mechanistic Insights: Western blot analysis revealed downregulation of anti-apoptotic proteins, supporting its role as an anticancer agent.
Case Study 2: Neuropharmacological Effects
Research involving murine models indicated that administration of the compound improved cognitive functions associated with neurodegenerative diseases:
- Cognitive Improvement: Mice treated with the compound showed significant enhancements in memory tasks.
- Biochemical Analysis: Increased levels of neuroprotective factors were observed post-treatment.
Mechanism of Action
The mechanism of action of 6,7-Dihydro-5H-2pyrindin-7-ylamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. It may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with three analogs based on structural features, synthesis, and physicochemical properties.
Table 1: Comparative Analysis of 6,7-Dihydro-5H-[2]pyrindin-7-ylamine Dihydrochloride and Analogs
Key Structural and Functional Differences
Core Scaffold :
- The target compound and its [1]pyrindin analog differ in the fused ring position ([2] vs. [1]), altering electronic distribution and steric interactions. This impacts reactivity in downstream derivatization .
- The cyclopenta[b]pyridine analog () lacks a sulfur or oxygen heteroatom in the bicyclic system, reducing polarity compared to pyrindin derivatives .
Synthesis Complexity :
- The target compound requires oxime formation and reduction steps, whereas cyclopenta[b]pyridine derivatives may involve asymmetric synthesis for chiral centers .
Pharmacological Relevance :
- 6,7-Dihydroxycoumarin derivatives () exhibit distinct bioactivity (e.g., antioxidant effects) due to their planar aromatic structure, contrasting with the bicyclic amines’ role as synthetic intermediates .
Commercial Availability :
- The [1]pyrindin analog is marketed as a building block (CymitQuimica), priced at €797/g, reflecting its niche applications . The target compound’s commercial data is unspecified but likely similar in cost due to synthetic complexity.
Research Findings and Implications
- Reactivity : The [2]pyrindin scaffold’s amine group shows higher nucleophilicity in carbamate formation compared to cyclopenta[b]pyridine analogs, as evidenced by its use in tert-butyl carbamate synthesis .
- Chiral Utility: The (R)-configured cyclopenta[b]pyridine derivative () highlights the importance of stereochemistry in drug design, whereas the target compound’s non-chiral structure suits broader synthetic applications .
- Stability : Dihydrochloride salts (target and [1]pyrindin analogs) offer enhanced shelf-life compared to free bases, critical for long-term storage in research settings .
Biological Activity
6,7-Dihydro-5H- pyrindin-7-ylamine dihydrochloride (CAS 535935-84-3) is a compound of significant interest in medicinal chemistry due to its potential applications in pharmacology and biochemistry. This article delves into its biological activity, exploring its mechanisms, efficacy against various diseases, and potential therapeutic applications.
- Molecular Formula: C8H10N2·2HCl
- Molecular Weight: 194.10 g/mol
The biological activity of 6,7-dihydro-5H- pyrindin-7-ylamine dihydrochloride primarily revolves around its interaction with various receptors and enzymes. It has been identified as a potential allosteric modulator for muscarinic receptors, influencing neurotransmitter activity and potentially aiding in the treatment of neurological disorders .
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
-
Anticancer Activity:
- Preliminary studies have shown that derivatives of this compound demonstrate cytotoxic effects against multiple cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer) cells. The compounds exhibited IC50 values indicating significant inhibition of cell growth, particularly in MCF-7 and A549 cell lines .
-
Neuropharmacological Effects:
- The compound's role as an allosteric modulator suggests it may enhance cholinergic signaling, which is beneficial in treating conditions like Alzheimer's disease. Its interaction with nicotinic acetylcholine receptors has been highlighted as a pathway for developing treatments for cognitive disorders .
- Antimicrobial Activity:
Table 1: Efficacy Against Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) | Activity Description |
|---|---|---|---|
| 6a | MCF-7 | 6.31 | High cytotoxicity |
| 6b | A549 | 7.95 | Moderate cytotoxicity |
| 6c | HCT-116 | Not specified | Low cytotoxicity |
These findings suggest that modifications to the pyridine scaffold can enhance anticancer activity, warranting further investigation into structure-activity relationships (SAR) for optimizing therapeutic efficacy.
Case Studies
-
Study on Anticancer Properties:
A recent study focused on synthesizing various derivatives of the compound and evaluating their anticancer properties through MTT assays. The results indicated that certain derivatives had significantly higher cytotoxicity against MCF-7 and A549 cells compared to others . -
Neuropharmacological Evaluation:
In a pharmacological evaluation involving animal models, compounds derived from 6,7-dihydro-5H- pyrindin-7-ylamine were tested for their effects on memory and learning. Results showed improvements in cognitive functions, suggesting potential applications in treating neurodegenerative diseases .
Q & A
Q. What are the key physicochemical properties of 6,7-Dihydro-5H-[2]pyrindin-7-ylamine dihydrochloride, and how are they experimentally determined?
- Methodological Answer : The compound’s molecular formula (C₇H₁₀N₃·2HCl) and structural features (e.g., bicyclic pyrrolopyrazine core) are validated via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR). For example, -NMR identifies proton environments in the pyrrolidine and pyrazine rings, while X-ray crystallography resolves stereochemistry. PubChem-derived InChI keys (e.g., OBNGJWDRGTWXLN-UHFFFAOYSA-N) ensure reproducibility in cross-referencing databases .
Q. How is this compound synthesized, and what are common optimization challenges?
- Methodological Answer : Synthesis typically involves cyclocondensation of substituted amines with carbonyl precursors under acidic conditions. A representative protocol (adapted for analogous heterocycles) uses dioxane as a solvent and KOH for deprotonation, achieving yields of ~60–70% after purification via column chromatography. Key challenges include minimizing side reactions (e.g., over-alkylation) and optimizing reaction time/temperature using factorial design (e.g., 2³ full factorial experiments) .
Advanced Research Questions
Q. What computational strategies are effective in predicting reaction pathways for derivatives of this compound?
- Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) map potential energy surfaces to identify low-energy intermediates. ICReDD’s integrated approach combines reaction path searches with machine learning to prioritize viable synthetic routes. For example, transition-state analysis predicts regioselectivity in nucleophilic additions to the pyrindine core .
Q. How can researchers resolve contradictions in spectroscopic data during characterization?
- Methodological Answer : Discrepancies in NMR or IR spectra often arise from dynamic effects (e.g., tautomerism) or impurities. Multi-technique validation (e.g., -NMR, HSQC, and LC-MS) clarifies structural assignments. For ambiguous peaks, variable-temperature NMR or deuterium exchange experiments differentiate labile protons from artifacts .
Q. What advanced reactor designs improve scalability for this compound’s synthesis?
- Methodological Answer : Continuous-flow reactors enhance heat/mass transfer for exothermic steps (e.g., cyclization). Computational fluid dynamics (CFD) simulations model flow parameters (e.g., Reynolds number, residence time) to prevent clogging or byproduct formation. Membrane separation technologies (e.g., nanofiltration) further purify intermediates in real time .
Data Contradiction and Analysis
Q. How should researchers interpret conflicting bioactivity data across studies?
- Methodological Answer : Variability in biological assays (e.g., IC₅₀ values) may stem from differences in cell lines, solvent effects, or assay protocols. Meta-analysis using standardized controls (e.g., % inhibition at fixed concentrations) and multivariate regression isolates confounding variables. Cross-validation with in silico docking (e.g., AutoDock Vina) identifies plausible binding modes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
